L-对映体

描述

L-enantiomers are one of the two mirror image forms of a chiral molecule, distinguished by their inability to be superimposed onto each other, similar to how left and right hands are mirror images but not identical. These molecules are crucial in the study of chemical and biological systems because they can exhibit significantly different behaviors in chiral environments, such as biological systems, due to their different spatial arrangements.

Synthesis Analysis

The synthesis of L-enantiomers can be complex and involves multiple steps to ensure enantiomeric purity. For instance, the total synthesis of L-hexoses demonstrates a reiterative two-carbon extension cycle, indicating the complexity and efficiency needed in synthesizing enantiomerically pure compounds (Ko et al., 1983).

Molecular Structure Analysis

L-enantiomers are characterized by their unique molecular structures, which are mirror images of their D-counterparts. The synthesis and characterization of Co(II) and Fe(II) peptide conjugates show the importance of structure in determining enantiomeric disposition and interaction with biological targets like DNA (Parveen et al., 2015).

Chemical Reactions and Properties

The reactions and properties of L-enantiomers differ significantly from their D-counterparts due to their chirality. For example, the D and L forms of HIV-1 protease, synthesized chemically, show reciprocal chiral substrate specificity, highlighting the unique reactivity of enantiomeric forms (Milton et al., 1992).

Physical Properties Analysis

The physical properties of L-enantiomers, such as melting points, boiling points, and solubilities, are identical to their D-counterparts. However, their interaction with polarized light and other chiral substances can differ significantly. Techniques like nano-LC have been employed for the enantiomeric separation and analysis of compounds due to these subtle differences (Rocco et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stereochemical outcomes of reactions, and binding to other chiral molecules, are distinct for L-enantiomers compared to their D-enantiomers. This is demonstrated in studies where enantiomeric DNA-based sensors are used for the high-throughput analysis of small-molecule enantiopurity, showing the importance of chirality in chemical interactions (Feagin et al., 2015).

科学研究应用

药物应用:L-对映体在药物研究中至关重要,因为它们具有特定的生物活性。区分D和L对映体的能力至关重要,特别是对于药物开发(Damle, Aviv, & Tischler, 2022)。

地质年代学:在地质年代学中,氨基酸的L-对映体已被用于对地质样本进行定年。在生物体死亡后,氨基酸的L-对映体会缓慢发生拉曼化反应,形成D-和L-对映体的平衡混合物,可以指示生物体死亡后经过的时间(Schroeder & Bada, 1976)。

分析化学:区分D和L α-氨基酸对于几个行业至关重要。诸如帕氢诱导的高极化与核磁共振相结合的技术允许检测、区分和定量检测亚微摩尔浓度的D和L-α-氨基酸(Dreisewerd et al., 2023)。

纳米液相色谱:纳米-LC是一种用于分离化合物的对映体的技术,包括L-对映体,这在药物和临床研究中尤为重要,因为它具有高效率和低试剂消耗(Rocco, Maruška, & Fanali, 2013)。

手性催化剂:选择性地合成手性化合物而不是对映体混合物是化学研究的一个重要领域。L-对映体在其中起着关键作用,从天然催化剂如酶中汲取灵感(Yoon & Jacobsen, 2003)。

食品分析:在食品化学中,分析对映体,特别是D-氨基酸的存在(不应存在于果汁中),至关重要,因为它可以指示掺假。高性能分离方法用于此目的(Rocco, Aturki, & Fanali, 2013)。

安全和危害

The safety and hazards of L-enantiomers can vary depending on the specific molecule. For example, most newly marketed single-enantiomer drugs are infrequently directly compared with their existing racemic precursors, and when compared, they are uncommonly found to provide improved efficacy or safety, despite their greater costs .

未来方向

The field of enantiomeric separation, including the separation of L-enantiomers, is of increasing importance for the scientific community and industry . Future directions may involve the development of more efficient and sustainable separation processes, such as semi-continuous and continuous chiral separation .

属性

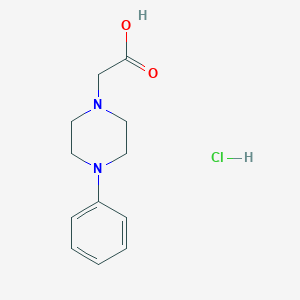

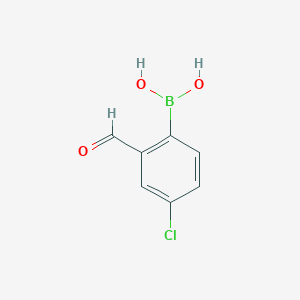

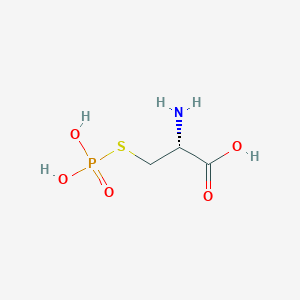

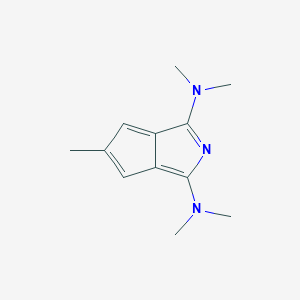

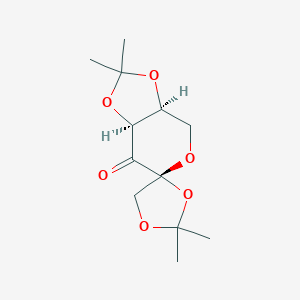

IUPAC Name |

(3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWFWFVSWOTLP-YVZVNANGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464464 | |

| Record name | L-enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-enantiomer | |

CAS RN |

198965-05-8 | |

| Record name | L-enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 198965-05-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。